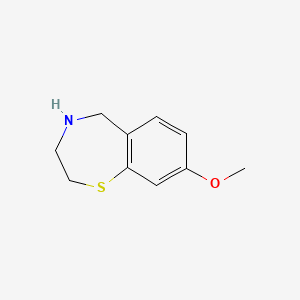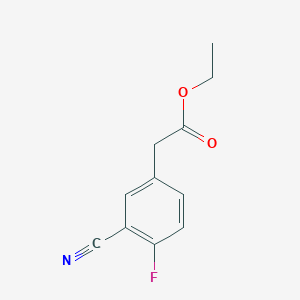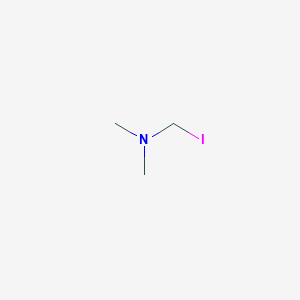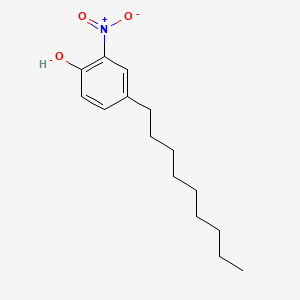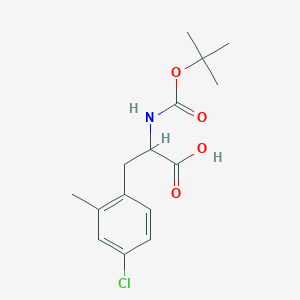
Boc-4-chloro-2-methyl-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-chloro-2-methyl-DL-phenylalanine typically involves the protection of the amino group of 4-chloro-2-methyl-DL-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-4-chloro-2-methyl-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is 4-chloro-2-methyl-DL-phenylalanine.
Wissenschaftliche Forschungsanwendungen
Boc-4-chloro-2-methyl-DL-phenylalanine is used in various scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used to study enzyme-substrate interactions and protein folding.
Wirkmechanismus
The mechanism of action of Boc-4-chloro-2-methyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group can be removed to yield the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-phenylalanine: Similar structure but lacks the chloro and methyl groups.
Boc-4-chloro-phenylalanine: Similar structure but lacks the methyl group.
Boc-2-methyl-phenylalanine: Similar structure but lacks the chloro group.
Uniqueness
Boc-4-chloro-2-methyl-DL-phenylalanine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and interactions in peptide synthesis .
Eigenschaften
CAS-Nummer |
853680-24-7 |
|---|---|
Molekularformel |
C15H20ClNO4 |
Molekulargewicht |
313.77 g/mol |
IUPAC-Name |
3-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20ClNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
AIDMNMJGXULKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


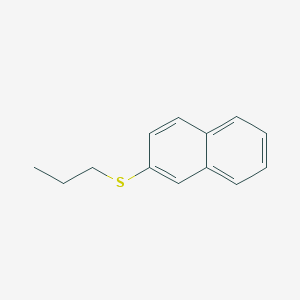
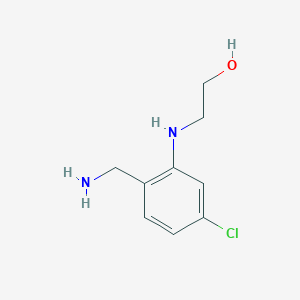
![4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8506615.png)
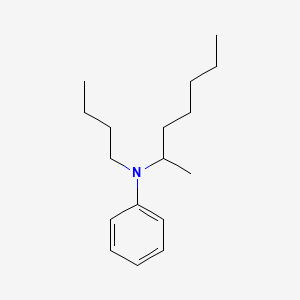
![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)
![N-(3-Methylisoquinolin-5-yl)-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B8506634.png)

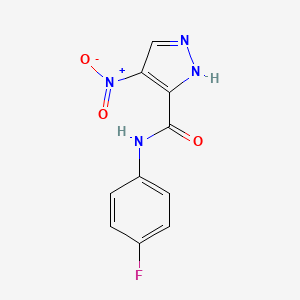
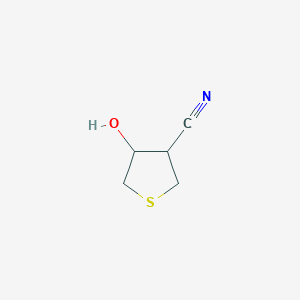
![1-[3-(Dimethylamino)phenyl]-2-propanone](/img/structure/B8506655.png)
